![molecular formula C19H30N2O6 B606447 Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate CAS No. 147859-80-1](/img/structure/B606447.png)
Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate
Overview
Description
The compound is a complex organic molecule, likely containing an epoxide group (oxiran), a carbonyl group, and amino acid residues (isoleucine and proline). These types of compounds are often found in pharmaceuticals and bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the epoxide ring, the introduction of the carbonyl group, and the attachment of the amino acid residues. A method for the selective synthesis of N-monomethyl amines with primary amines and nitro compounds has been discussed .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions. The epoxide group can react with a variety of nucleophiles, and the carbonyl group can undergo addition reactions. The amino acid residues may also participate in reactions, depending on their environment .Scientific Research Applications
Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, including similar compounds, have been synthesized and shown to be useful in peptide synthesis as dipeptide building blocks (Suter, Stoykova, Linden, & Heimgartner, 2000).
Epoxysuccinyl peptides, with structures akin to Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate, have been designed as specific inhibitors of cathepsin B in vitro, demonstrating significant potential in biochemical applications (Murata et al., 1991).
The compound CA074, which has a similar structure, has been identified as a very rapid inactivator of cathepsin B, with little effect on other cysteine endopeptidases, indicating its specificity and potential therapeutic applications (Buttle, Murata, Knight, & Barrett, 1992).
Research on the 'Azirine/Oxazolone Approach' to synthesize Aib-Pro Endothiopeptides has shown that compounds structurally related to this compound can be used in the synthesis of complex peptide structures (Budzowski, Linden, & Heimgartner, 2008).
Mechanism of Action
Target of Action
CA-074 methyl ester, also known as CA-074-Me, is primarily targeted towards Cathepsin B , a cysteine protease . Cathepsin B plays a crucial role in protein degradation and turnover, and is involved in various physiological and pathological processes .
Mode of Action
CA-074-Me is a cell-permeable inhibitor of Cathepsin B . It is an analog of CA-074 and is converted by cellular esterases into active CA-074 . This conversion allows the compound to inhibit Cathepsin B, especially the intracellular type . Interestingly, CA-074-Me also inhibits another cysteine protease, Cathepsin L .
Pharmacokinetics
It is known that the compound is cell-permeable, which suggests it can readily cross cell membranes . Its conversion to active CA-074 by cellular esterases suggests it may have a prodrug-like behavior .
Result of Action
The inhibition of Cathepsin B and Cathepsin L by CA-074-Me can lead to a decrease in the degradation of intracellular proteins, potentially affecting various cellular processes . .
Action Environment
The action, efficacy, and stability of CA-074-Me can be influenced by various environmental factors. For instance, the presence of cellular esterases is crucial for the conversion of CA-074-Me into its active form, CA-074
Future Directions
Biochemical Analysis
Biochemical Properties
CA-074 methyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is a specific inhibitor of Cathepsin B . The nature of these interactions involves the inhibition of Cathepsin B, which leads to its various bioactivities .
Cellular Effects
CA-074 methyl ester has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting Cathepsin B . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of CA-074 methyl ester involves its binding interactions with biomolecules and its inhibition of Cathepsin B . This leads to changes in gene expression and impacts its effects at the molecular level .
properties
IUPAC Name |
methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11-,12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSRLSPWIEMLQ-YTFOTSKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881386 | |
Record name | CA-074-Me | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147859-80-1 | |
Record name | CA 074 methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CA-074-Me | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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